synthesis of N-Boc-allylglycine methyl ester
synthesis of N-Boc-allylglycine methyl ester
An In-depth Technical Guide to the Synthesis of N-Boc-allylglycine Methyl Ester
For researchers, scientists, and professionals in drug development, N-Boc-allylglycine methyl ester is a valuable chiral building block for the synthesis of novel amino acids, constrained peptides, and various pharmacologically active molecules. This guide provides a comprehensive overview of a robust and well-documented synthetic procedure, complete with detailed experimental protocols, quantitative data, and graphical representations of the synthesis workflow.
Synthetic Strategy Overview
The is achieved through a two-step sequence starting from the readily available N-(tert-butoxycarbonyl)-L-serine methyl ester. The initial step involves the conversion of the primary alcohol of the serine derivative into an iodide. The subsequent and final step is a Negishi cross-coupling reaction, where the organozinc intermediate formed from the iodide reacts with vinyl bromide in the presence of a palladium catalyst to yield the desired product.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis, including yields and physical properties of the intermediate and final product.
Table 1: Reaction Yields
| Step | Product | Starting Material | Molar Equiv. | Yield (%) |
| 1 | tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | N-(tert-butoxycarbonyl)-L-serine methyl ester | 1.0 | 82 |
| 2 | N-(Boc)-allylglycine methyl ester | tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | 1.0 | 65 |
Table 2: Physicochemical and Spectroscopic Data for N-(Boc)-allylglycine Methyl Ester [1][2]
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol [3] |
| Appearance | Colorless oil to white solid at –20 °C[1] |
| Optical Rotation | [α]D +20.2 (c 1.5, CHCl₃)[1][2] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s, 3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H)[1][2] |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37[1][2] |
| IR (film) ν (cm⁻¹) | 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6[1][2] |
| HRMS (ESI) | Calculated for C₁₁H₁₉NO₄ [M+H]⁺: 230.1314; Found: 230.1387[1] |
| Purity | 98.1% (determined by quantitative ¹H NMR)[1][2] |
| Enantiomeric Purity | >98% ee[2] |
Experimental Protocols
The following protocols are detailed procedures for the .
Step 1: Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate[1][2]
Materials:
-
N-(tert-butoxycarbonyl)-L-serine methyl ester
-
Triphenylphosphine (99%)
-
Imidazole (≥99%)
-
Iodine (≥99.9%)
-
Dichloromethane (anhydrous)
-
Diethyl ether
-
Hexanes
-
Silica gel (230-400 mesh)
Procedure:
-
Under an argon atmosphere, a solution of triphenylphosphine (1.3 equiv) and imidazole (1.3 equiv) in anhydrous dichloromethane is prepared in a round-bottom flask.[2]
-
The solution is cooled to 0 °C in an ice bath.
-
Iodine (1.3 equiv) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.[2]
-
After the addition of iodine is complete, a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 equiv) in dichloromethane is added dropwise over 60 minutes.[1]
-
The resulting slurry is stirred at 0 °C for 1 hour, allowed to warm to room temperature over 1 hour, and then stirred for an additional 1.5 hours.[1]
-
The reaction mixture is filtered through a pad of silica gel, eluting with a 50:50 mixture of diethyl ether and hexanes.[1]
-
The filtrate is concentrated under reduced pressure to yield a crude oil.
-
The crude product is purified by column chromatography on silica gel using a gradient of diethyl ether in hexanes as the eluent to afford the title compound as a colorless oil, which solidifies upon storage at -20 °C.[1]
Step 2: Synthesis of N-(Boc)-allylglycine Methyl Ester[1][2]
Materials:
-
tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate
-
Zinc dust
-
Chlorotrimethylsilane (TMS-Cl)
-
Dimethylformamide (DMF, anhydrous)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine
-
Vinyl bromide (1 M solution in THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Celite™
-
Silica gel (230-400 mesh)
Procedure:
-
Zinc dust (2.0 equiv) is activated by stirring in anhydrous DMF and adding chlorotrimethylsilane (0.2 equiv). The mixture is heated to 60 °C for 45 minutes, then cooled to room temperature.[1][2]
-
A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1.0 equiv) in dry DMF is added to the activated zinc slurry. The mixture is heated to 35 °C and stirred for 60 minutes to form the organozinc reagent.[1][2]
-
After cooling to room temperature, Pd₂(dba)₃ (0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv) are added to the reaction mixture.[1]
-
The mixture is cooled to –78 °C, and a solution of vinyl bromide (1.4 equiv, 1 M in THF) is added dropwise.[1]
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]
-
The reaction mixture is diluted with ethyl acetate and water, then filtered through a pad of Celite™. The filter cake is washed with ethyl acetate.[1]
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to give N-(Boc)-allylglycine methyl ester as a brown oil.[1]
Visual Representations
The following diagrams illustrate the synthesis workflow and a simplified representation of the key chemical transformation.
Caption: Overall workflow for the .
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

